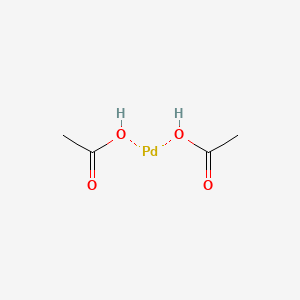

Palladium (II) acetate

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

属性

CAS 编号 |

14588-08-0; 14724-41-5; 3375-31-3 |

|---|---|

分子式 |

C4H6O4Pd |

分子量 |

224.51 |

IUPAC 名称 |

acetic acid;palladium |

InChI |

InChI=1S/2C2H4O2.Pd/c2*1-2(3)4;/h2*1H3,(H,3,4); |

InChI 键 |

YJVFFLUZDVXJQI-UHFFFAOYSA-L |

SMILES |

CC(=O)O.CC(=O)O.[Pd] |

溶解度 |

not available |

产品来源 |

United States |

Foundational & Exploratory

Palladium (II) Acetate: A Comprehensive Technical Guide to Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

Palladium (II) acetate (B1210297), a cornerstone of modern organometallic chemistry and catalysis, serves as a critical precursor and catalyst in a vast array of organic transformations. Its efficacy in forming carbon-carbon and carbon-heteroatom bonds has made it an indispensable tool in the synthesis of pharmaceuticals, fine chemicals, and advanced materials. This technical guide provides an in-depth overview of the synthesis and characterization of palladium (II) acetate, offering detailed experimental protocols and structured data to aid researchers in its preparation and quality assessment.

Synthesis of this compound

The most prevalent form of this compound is a trimer, [Pd(OAc)₂]₃, which typically appears as a reddish-brown crystalline solid. Several methods for its synthesis have been reported, with the most common routes involving the oxidation of palladium metal in the presence of acetic acid. Care must be taken to avoid the formation of impurities, such as the mixed nitrito-acetate complex, Pd₃(OAc)₅NO₂, and an insoluble polymeric form, [Pd(OAc)₂]n, as these can affect its solubility and catalytic activity.[1][2]

Experimental Protocols

This section details two common methods for the synthesis of this compound.

Method 1: Synthesis from Palladium Sponge

This widely used procedure involves the direct oxidation of palladium sponge with nitric acid in acetic acid.[1]

dot

Caption: Workflow for this compound Synthesis from Palladium Sponge.

-

Materials:

-

Palladium sponge

-

Glacial acetic acid

-

Concentrated nitric acid

-

-

Procedure:

-

To a flask equipped with a reflux condenser, add palladium sponge and glacial acetic acid.

-

Slowly add concentrated nitric acid to the mixture. The reaction is exothermic and will generate brown fumes of nitrogen dioxide. To minimize the formation of the Pd₃(OAc)₅NO₂ impurity, it is recommended to carry out the reaction under a slow stream of nitrogen or with an excess of palladium sponge.[1]

-

Heat the mixture to reflux until the evolution of brown fumes ceases and the palladium has completely dissolved.

-

Cool the resulting solution to room temperature, and then chill in an ice bath to induce crystallization.

-

Collect the reddish-brown crystals by filtration.

-

Wash the crystals with acetic acid and then with a non-polar solvent like hexane (B92381) to remove residual acids.

-

Dry the product under vacuum to yield trimeric this compound.

-

Method 2: Synthesis via Ligand Exchange

This method avoids the use of nitric acid, thereby preventing nitrate-containing impurities. It involves the reaction of another palladium (II) carboxylate with acetic acid.[1]

dot

Caption: Ligand Exchange Synthesis of this compound.

-

Materials:

-

A purified palladium (II) carboxylate (e.g., palladium (II) propionate)

-

Glacial acetic acid

-

-

Procedure:

-

Dissolve the starting palladium (II) carboxylate in glacial acetic acid.

-

Heat the solution to facilitate the ligand exchange reaction.

-

Remove the volatile carboxylic acid (e.g., propionic acid) and excess acetic acid under reduced pressure.

-

The resulting solid is then recrystallized from a suitable solvent to yield pure this compound.

-

Characterization of this compound

Thorough characterization is crucial to confirm the identity and purity of the synthesized this compound. The following techniques are commonly employed.

Physical and Chemical Properties

A summary of the key physical and chemical properties of trimeric this compound and its common nitro-impurity is provided in the table below.

| Property | Trimeric this compound ([Pd(OAc)₂]₃) | Pd₃(OAc)₅NO₂ |

| Appearance | Reddish-brown crystalline solid[1] | Purple solid[3] |

| Molar Mass | 673.53 g/mol (trimer) | - |

| Melting Point | 205 °C (decomposes)[1] | 222-228 °C (decomposes)[2] |

| Solubility in Toluene | 13.2 mg/mL[2] | 13.9 mg/mL[2] |

| Solubility in Acetone | 19.2 mg/mL[2] | 25.0 mg/mL[2] |

| Solubility in THF | 20.0 mg/mL[2] | 71.4 mg/mL[2] |

| Solubility in DMF | 41.7 mg/mL[2] | 100 mg/mL[2] |

Spectroscopic Characterization

2.2.1. Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the presence of acetate ligands and for detecting impurities.

dot

Caption: Workflow for IR Spectroscopic Characterization.

-

Experimental Protocol:

-

Prepare a sample of this compound as a KBr pellet or a Nujol mull.

-

Record the infrared spectrum over the range of 4000-400 cm⁻¹.

-

Analyze the spectrum for characteristic absorption bands.

-

| Wavenumber (cm⁻¹) | Assignment | Reference |

| ~1605 | Asymmetric C=O stretching of bridging acetate | [4] |

| ~1408 | Symmetric C=O stretching of bridging acetate | [4] |

| ~1332 | CH₃ bending | [4] |

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful technique for assessing the purity of this compound, particularly for detecting the presence of the Pd₃(OAc)₅NO₂ impurity.

-

Experimental Protocol:

-

Dissolve a precisely weighed sample of this compound in a deuterated solvent (e.g., CDCl₃). It is crucial to use anhydrous solvents as water can cause hydrolysis.[3]

-

Record the ¹H NMR spectrum.

-

Integrate the signals corresponding to the acetate protons.

-

| Compound | Solvent | Chemical Shift (δ, ppm) | Assignment | Reference |

| [Pd(OAc)₂]₃ | CDCl₃ (anhydrous) | ~2.08 | CH₃ of acetate | [3] |

| Pd₃(OAc)₅NO₂ | CDCl₃ | Multiple signals | CH₃ of non-equivalent acetates | [3] |

The presence of multiple signals in the acetate region can indicate the presence of the nitro-impurity or hydrolysis products.[3]

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive structural information, confirming the trimeric nature of this compound.

dot

Caption: Logical Flow of X-ray Crystallographic Analysis.

The trimeric structure consists of a nearly equilateral triangle of palladium atoms.[5][6] Each pair of palladium atoms is bridged by two acetate groups.[5][6] The coordination geometry around each palladium atom is approximately square planar.[1]

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [7] |

| Space Group | P2₁/n | [7] |

| a (Å) | 16.799 | [7] |

| b (Å) | 29.482 | [7] |

| c (Å) | 8.287 | [7] |

| β (°) | 92.27 | [7] |

| Pd-Pd distance (Å) | ~3.15 | [7] |

Applications in Drug Development and Organic Synthesis

This compound is a versatile catalyst precursor for a multitude of organic reactions that are fundamental to drug discovery and development. Its primary application lies in cross-coupling reactions, which enable the efficient formation of carbon-carbon and carbon-heteroatom bonds.

-

Heck Reaction: The arylation of alkenes.

-

Suzuki Coupling: The coupling of aryl or vinyl halides with organoboranes.

-

Stille Coupling: The coupling of organohalides with organostannanes.

-

Buchwald-Hartwig Amination: The formation of carbon-nitrogen bonds.

-

C-H Activation/Functionalization: The direct functionalization of carbon-hydrogen bonds.

The purity of this compound is paramount for achieving reproducible and high-yielding catalytic transformations. The presence of impurities can significantly impact the catalyst's activity and selectivity. Therefore, the rigorous synthesis and characterization methods outlined in this guide are essential for any researcher utilizing this critical reagent.

References

- 1. Palladium(II) acetate - Wikipedia [en.wikipedia.org]

- 2. ospt.osi.lv [ospt.osi.lv]

- 3. Non-trivial behavior of palladium(II) acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The crystal structure of trimeric palladium(II) acetate | Semantic Scholar [semanticscholar.org]

- 6. The crystal structure of trimeric palladium(II) acetate - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. The crystal structure of trimeric palladium(II) acetate - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

A Technical Guide to Palladium (II) Acetate: Properties and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Palladium (II) acetate (B1210297), a cornerstone of modern organometallic chemistry, serves as a versatile and indispensable catalyst and precursor in a myriad of synthetic transformations. Its unique reactivity profile has established it as a critical tool in academic research and the pharmaceutical industry, particularly in the formation of carbon-carbon and carbon-heteroatom bonds that are fundamental to the synthesis of complex molecules and active pharmaceutical ingredients. This technical guide provides an in-depth overview of the core physical and chemical properties of Palladium (II) acetate, alongside detailed experimental protocols for its synthesis, characterization, and application in key organic reactions.

Core Physical and Chemical Properties

This compound is a brownish-yellow to reddish-brown crystalline solid.[1][2] While often represented by the simple formula Pd(OAc)₂, it predominantly exists as a trimer, [Pd(OAc)₂]₃, in the solid state and in non-coordinating organic solvents.[1][3] This trimeric structure features an equilateral triangle of palladium atoms bridged by acetate ligands.[3] A polymeric form is also known to exist.[1]

Quantitative Data Summary

The following tables summarize the key quantitative physical and chemical properties of this compound.

Table 1: Physical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₄H₆O₄Pd | [4] |

| Molar Mass | 224.51 g/mol | [1] |

| Appearance | Brownish-yellow to reddish-brown crystalline powder | [1][2] |

| Density | 2.19 g/cm³ | [1] |

| Melting Point | 205 °C (decomposes) | [1] |

| Solubility | ||

| Water | Insoluble/Low | [1][2] |

| Organic Solvents | Soluble in chloroform, methylene (B1212753) chloride, acetone, acetonitrile, diethyl ether, benzene (B151609) (as trimer), and glacial acetic acid (as monomer). | [2] |

| Insoluble in alcohols and petroleum ether. | [2] | |

| Crystal Structure | Monoclinic (trimeric form) | [1] |

Table 2: Spectroscopic Data of this compound

| Spectroscopic Technique | Key Features | References |

| ¹H NMR (in acetonitrile-d₃) | A chemical shift around 1.97 ppm is assigned to the methyl group of the acetate in the trimeric form. The presence of water can lead to multiple signals. | [5][6] |

| IR Spectroscopy (Mull) | Major vibrational peaks are observed around 1605 cm⁻¹ (asymmetric COO stretching) and 1432 cm⁻¹ (symmetric COO stretching). | [4] |

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and application of this compound in common catalytic reactions.

Synthesis of Trimeric this compound

This protocol is adapted from the method developed by Wilkinson and coworkers.[2]

Materials:

-

Palladium sponge

-

Glacial acetic acid

-

Concentrated nitric acid

-

Nitrogen gas source

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add palladium sponge.

-

Carefully add a mixture of glacial acetic acid and a minimal amount of concentrated nitric acid. Caution: Nitric acid is a strong oxidizing agent.

-

Heat the mixture to reflux. To prevent the formation of the mixed nitrito-acetate impurity (Pd₃(OAc)₅NO₂), maintain a continuous flow of nitrogen gas through the apparatus to remove nitrogen oxides as they form. Alternatively, use an excess of palladium sponge.[1][7]

-

Continue refluxing until all the palladium sponge has reacted, and the solution turns a deep reddish-brown.

-

Allow the solution to cool to room temperature.

-

The product can be crystallized by concentrating the solution and cooling.

Purification:

-

To remove potential palladium nitrate (B79036) impurities, the crude this compound can be recrystallized from glacial acetic acid in the presence of a small amount of palladium sponge.[2]

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve a small amount of this compound in a thoroughly dried deuterated solvent such as chloroform-d (B32938) (CDCl₃) or benzene-d₆ (C₆D₆). The presence of water can lead to hydrolysis and the appearance of multiple signals in the ¹H NMR spectrum.[5]

-

Acquisition: Record the ¹H NMR spectrum. For the pure trimeric form in a dry, non-coordinating solvent, a single peak for the acetate protons is expected.

Infrared (IR) Spectroscopy:

-

Sample Preparation: Prepare a mull of the this compound sample with Nujol or Fluorolube.

-

Acquisition: Record the IR spectrum. Characteristic peaks for the bridging acetate ligands should be observed.

Thermogravimetric Analysis (TGA):

-

Instrument: A standard TGA instrument.

-

Sample: Place a small, accurately weighed amount of this compound in an alumina (B75360) crucible.

-

Conditions: Heat the sample under a controlled atmosphere (e.g., nitrogen or air) with a constant heating rate (e.g., 10 °C/min).

-

Analysis: The TGA curve will show the decomposition of this compound to palladium metal (in an inert atmosphere) or palladium oxide (in air). The decomposition typically occurs between 200 and 300 °C.[8]

Application in Catalysis: The Heck Reaction

The following is a representative protocol for a Heck cross-coupling reaction.[9]

Materials:

-

This compound

-

Tri(o-tolyl)phosphine

-

1 M HCl (aq)

-

Diethyl ether

-

Sodium sulfate

Procedure:

-

To a solution of 4-bromophenol (1.5 g, 8.7 mmol) in triethylamine (10 mL) in a reaction vessel, successively add styrene (1.1 g, 10.8 mmol), tri(o-tolyl)phosphine (0.16 g, 0.52 mmol), and this compound (0.020 g, 0.087 mmol) at room temperature.

-

Stir the reaction mixture overnight at 100 °C under a nitrogen atmosphere.

-

Cool the reaction mixture to below 15 °C and add 1 M HCl (aq) (100 mL).

-

Add diethyl ether (100 mL) and stir for 10 minutes.

-

Separate the organic layer and extract the aqueous layer with diethyl ether (50 mL).

-

Combine the organic layers, dry over sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Recrystallize the residue from toluene to obtain the product, trans-4-hydroxystilbene.

Visualizations

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of trimeric this compound.

Catalytic Cycle of the Heck Reaction

Caption: Catalytic cycle of the Palladium-catalyzed Heck reaction.

Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction

Caption: Catalytic cycle of the Palladium-catalyzed Suzuki-Miyaura cross-coupling.

References

- 1. Palladium(II) acetate - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. The crystal structure of trimeric palladium(II) acetate - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. palladium(II) acetate | C4H6O4Pd | CID 167845 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Non-trivial behavior of palladium(II) acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. akjournals.com [akjournals.com]

- 9. TCI Practical Example: Palladium(II) Acetate-catalyzed Heck Reaction | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

The Dual Nature of a Catalyst: A Technical Guide to the Structure of Palladium(II) Acetate in Solid State and Solution

For Researchers, Scientists, and Drug Development Professionals

Palladium(II) acetate (B1210297), a cornerstone of modern synthetic chemistry, serves as a critical catalyst and precursor in a vast array of organic reactions, including cross-coupling reactions, C-H activation, and oxidation catalysis. Its efficacy is intrinsically linked to its structure, which exhibits remarkable variability between the solid state and solution. A thorough understanding of these structural nuances is paramount for reaction optimization, mechanistic elucidation, and the rational design of novel catalytic systems. This technical guide provides an in-depth exploration of the solid-state and solution structures of palladium(II) acetate, supported by quantitative data and detailed experimental protocols for its characterization.

The Solid-State Architecture: A Tale of Two Forms

In the solid state, palladium(II) acetate predominantly exists in two distinct forms: a trimeric structure and a polymeric chain. The more common and well-characterized form is the reddish-brown trimer, [Pd(OAc)₂]₃.[1][2] A less common, pale pink polymeric form, [Pd(OAc)₂]n, has also been identified.[1][3]

The Trimeric Structure: A Triumvirate of Palladium Atoms

The seminal work on the solid-state structure of palladium(II) acetate revealed a trimeric arrangement, [Pd₃(OAc)₆].[1][4] Single-crystal X-ray diffraction studies have shown that the three palladium atoms form a nearly equilateral triangle.[1][4][5] Each pair of palladium atoms is bridged by two acetate ligands, resulting in a D₃h symmetry.[4][6] In this arrangement, each palladium atom is in a square-planar coordination environment.[1][5]

Table 1: Crystallographic and Bond Data for Trimeric Palladium(II) Acetate

| Parameter | Value |

| Crystal System | Monoclinic[1] |

| Space Group | P2₁/n |

| Pd-Pd Bond Distance | ~3.15 Å |

| Pd-O Bond Distance | ~2.0 Å |

| O-C-O Angle | ~120° |

Note: The exact bond lengths and angles can vary slightly depending on the specific crystal structure determination.

The Polymeric Structure: A Chain of Palladium Units

A polymeric form of palladium(II) acetate, appearing as a pale pink powder, has also been characterized.[1][3] X-ray powder diffraction data indicates that this form consists of infinite chains of palladium acetate units.[7][8] In this structure, two palladium atoms are bridged by two acetate groups in a cis configuration.[7][8] The shortest Pd-Pd distance in this polymeric chain is approximately 2.9192 Å.[7][8]

The Dynamic World of Solution: Equilibrium and Speciation

The structure of palladium(II) acetate in solution is far more complex and dynamic than in the solid state. The trimeric structure can persist, particularly in non-coordinating solvents like benzene (B151609) and chloroform (B151607).[9][10] However, an equilibrium often exists between the trimer, monomeric [Pd(OAc)₂], and potentially dimeric species.[9][10] This equilibrium is highly dependent on several factors:

-

Solvent: The polarity and coordinating ability of the solvent play a crucial role. In coordinating solvents such as pyridine, N,N-dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO), the trimer tends to dissociate into monomeric species.[10][11]

-

Concentration: Dilution generally favors the dissociation of the trimer into smaller species.[9]

-

Temperature: Increasing the temperature can also shift the equilibrium towards the monomeric form.

-

Presence of Water: Trace amounts of water can lead to the hydrolysis of palladium(II) acetate, forming species such as the hydroxo-bridged trimer, [Pd₃(OAc)₅(OH)].[9][12] This hydrolysis can significantly impact catalytic activity.[9]

Table 2: Dissociation of Trimeric Palladium(II) Acetate into Monomers in Various Solvents

| Solvent | Dipole Moment (D) | % Monomers |

| Benzene | 0.00 | 0[9] |

| Toluene | 0.36 | 21[9] |

| DMF | 3.86 | 42[9] |

| NMP | 4.09 | 100[9] |

Data from Hii et al., as cited in a review by DuPont.[9]

Caption: Equilibrium of Palladium(II) Acetate Species in Solution.

Experimental Protocols for Structural Characterization

A variety of analytical techniques are employed to elucidate the structure of palladium(II) acetate in both the solid state and in solution. Below are detailed methodologies for key experiments.

Single-Crystal X-ray Diffraction (Solid State)

Objective: To determine the precise three-dimensional arrangement of atoms in a single crystal of palladium(II) acetate.

Methodology:

-

Crystal Growth:

-

Dissolve high-purity trimeric palladium(II) acetate in a suitable solvent (e.g., a mixture of chloroform and hexane, or glacial acetic acid).

-

Allow the solvent to evaporate slowly and undisturbed at a constant temperature. This can be achieved by placing the solution in a loosely capped vial within a larger, sealed container containing a more volatile solvent.

-

Carefully select a well-formed, single crystal of appropriate size for analysis.

-

-

Data Collection:

-

Mount the selected crystal on a goniometer head.

-

Place the mounted crystal in a single-crystal X-ray diffractometer.

-

Cool the crystal to a low temperature (typically 100 K) using a cryostream to minimize thermal vibrations and improve data quality.

-

Expose the crystal to a monochromatic X-ray beam and rotate it through a series of angles.

-

A detector records the diffraction pattern (the positions and intensities of the diffracted X-ray beams).

-

-

Structure Solution and Refinement:

-

Process the raw diffraction data to obtain a set of structure factors.

-

Use direct methods or Patterson methods to solve the phase problem and generate an initial electron density map.

-

Build an initial atomic model of the structure from the electron density map.

-

Refine the atomic positions, and thermal parameters against the experimental data using least-squares methods until the calculated and observed diffraction patterns show the best possible agreement.

-

¹H NMR Spectroscopy (Solution)

Objective: To probe the chemical environment of the acetate protons and identify the different palladium acetate species in solution.

Methodology:

-

Sample Preparation:

-

Use rigorously dried deuterated solvents (e.g., CDCl₃, C₆D₆) to avoid complications from water, which can cause multiple signals due to hydrolysis.[10][13]

-

Prepare a solution of palladium(II) acetate of known concentration in the chosen deuterated solvent in a standard 5 mm NMR tube.

-

For quantitative analysis, a known amount of an internal standard can be added.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of at least 5 times the longest T₁ of the protons of interest, and a calibrated 90° pulse.

-

-

Data Analysis:

-

Process the raw data (Fourier transformation, phase correction, and baseline correction).

-

Integrate the signals corresponding to the acetate protons of the different species present.

-

The chemical shifts and the number of signals will provide information about the structure and symmetry of the palladium acetate species in solution. A single peak for the acetate protons is indicative of the symmetric trimer, while multiple peaks may suggest the presence of other species or impurities.[10][13]

-

Extended X-ray Absorption Fine Structure (EXAFS) Spectroscopy (Solution and Solid State)

Objective: To determine the local atomic environment around the palladium atoms, including coordination numbers and bond distances.

Methodology:

-

Sample Preparation:

-

Solid Samples: Grind the palladium(II) acetate powder to a fine, uniform consistency and press it into a pellet of appropriate thickness.

-

Solution Samples: Prepare a solution of known concentration in a suitable solvent and place it in a liquid sample cell with X-ray transparent windows.

-

-

Data Collection:

-

Conduct the experiment at a synchrotron radiation source to obtain a high-flux, tunable X-ray beam.

-

Measure the X-ray absorption spectrum at the Pd K-edge (24.35 keV).

-

The data can be collected in transmission mode for concentrated samples or fluorescence mode for dilute samples.

-

-

Data Analysis:

-

Isolate the EXAFS oscillations from the raw absorption spectrum.

-

Fourier transform the EXAFS data to obtain a radial distribution function, which shows peaks corresponding to the different coordination shells around the palladium atom.

-

Fit the EXAFS data using theoretical standards to extract quantitative information such as Pd-O and Pd-Pd bond distances, coordination numbers, and the Debye-Waller factor (a measure of atomic disorder).

-

Isothermal Titration Calorimetry (ITC) (Solution)

Objective: To determine the thermodynamic parameters (enthalpy, entropy, and Gibbs free energy) of the dissociation of the palladium(II) acetate trimer and its interaction with ligands.

Methodology:

-

Instrument and Sample Preparation:

-

Use a highly sensitive isothermal titration calorimeter.

-

Prepare a solution of palladium(II) acetate in the desired solvent and place it in the sample cell.

-

Prepare a solution of a titrant (e.g., a coordinating ligand like a phosphine) in the same solvent and load it into the injection syringe.

-

Thoroughly degas both solutions to prevent the formation of air bubbles during the experiment.

-

-

Titration Experiment:

-

Maintain the sample cell at a constant temperature.

-

Inject small, precise aliquots of the titrant solution into the sample cell at regular intervals.

-

The instrument measures the heat released or absorbed during each injection.

-

-

Data Analysis:

-

Integrate the heat flow peaks for each injection to obtain the heat change as a function of the molar ratio of titrant to palladium(II) acetate.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., a model that accounts for both trimer dissociation and ligand binding) to determine the equilibrium constant (K), enthalpy change (ΔH), and stoichiometry (n) of the interaction.

-

The Gibbs free energy change (ΔG) and entropy change (ΔS) can then be calculated using the equations ΔG = -RTlnK and ΔG = ΔH - TΔS.

-

Conclusion

The structural dichotomy of palladium(II) acetate between its well-defined solid-state forms and its dynamic, environment-dependent nature in solution is a critical aspect for any researcher utilizing this versatile catalyst. The trimeric and polymeric structures in the solid state provide a stable starting point, while the complex equilibria in solution offer a rich landscape of catalytically active species. A comprehensive understanding of these structures, facilitated by the experimental techniques detailed in this guide, is essential for controlling and optimizing catalytic reactions, ultimately leading to more efficient and selective chemical transformations in academic and industrial settings.

References

- 1. Research Portal [laro.lanl.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. ospt.osi.lv [ospt.osi.lv]

- 7. pubs.acs.org [pubs.acs.org]

- 8. publications.polymtl.ca [publications.polymtl.ca]

- 9. rsc.org [rsc.org]

- 10. Non-trivial behavior of palladium(II) acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Isothermal titration calorimetry to determine association constants for high-affinity ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 13. researchgate.net [researchgate.net]

In-Depth Technical Guide to the Trimeric Structure of Palladium (II) Acetate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core chemical and structural characteristics of the trimeric form of Palladium (II) acetate (B1210297). It is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize this versatile catalyst in their work.

Core Structure and Bonding

Palladium (II) acetate, in its most common and stable form, exists as a trimeric molecule with the formula [Pd(O₂CCH₃)₂]₃. The structure consists of an equilateral triangle of palladium atoms.[1][2] Each pair of palladium atoms is bridged by two acetate groups, resulting in a D₃ symmetry.[2][3] This arrangement leads to an approximately square planar coordination geometry for each palladium atom. The initial characterization of this trimeric structure was accomplished through single-crystal X-ray diffraction by A. C. Skapski and M. L. Smart in 1970.[1][2]

The bridging acetate ligands adopt a "butterfly" conformation. While the palladium atoms form a nearly equilateral triangle, the Pd-Pd distances, ranging from 3.105 Å to 3.203 Å, are too long for any significant metal-metal bonding.[4]

Crystallographic Data

The following tables summarize the key crystallographic and structural parameters for trimeric this compound, based on the foundational work of Skapski and Smart.

Table 1: Crystal and Unit Cell Data

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a | 16.799 Å |

| b | 29.482 Å |

| c | 8.287 Å |

| β | 92.27° |

| Volume | 4101 ų |

| Z | 4 |

Table 2: Selected Interatomic Distances and Angles

| Parameter | Value |

| Bond Lengths | |

| Pd-Pd | ~3.15 Å (average) |

| Angles | |

| O-Pd-O | Varies |

| Pd-O-C | Varies |

Experimental Protocols

Synthesis of Trimeric this compound

The most common laboratory synthesis of trimeric this compound involves the reaction of palladium sponge with glacial acetic acid and a small amount of nitric acid, which acts as an oxidant.[1][5] A critical aspect of this synthesis is the avoidance of common impurities, namely the mixed nitrito-acetate complex, Pd₃(OAc)₅(NO₂), and an insoluble polymeric form of this compound.[1][5]

Materials:

-

Palladium sponge (1 mol equivalent)

-

Glacial acetic acid

-

Concentrated nitric acid

Procedure:

-

A suspension of palladium sponge in glacial acetic acid is heated to reflux.

-

A small amount of concentrated nitric acid is carefully added to the refluxing mixture. The color of the solution will change as the palladium dissolves.

-

To prevent the formation of the nitrito-acetate impurity, a slow stream of nitrogen gas should be bubbled through the reaction mixture to remove nitrogen oxides as they are formed.[5][6]

-

The reaction is typically continued until all the palladium sponge has dissolved.

-

The resulting solution is then cooled to allow the trimeric this compound to crystallize.

-

The crystals are collected by filtration, washed with a small amount of glacial acetic acid, and then a non-polar solvent like hexane (B92381) to remove residual acetic acid.

-

The product is dried under vacuum.

Purification

Recrystallization is the primary method for purifying trimeric this compound. A suitable solvent for recrystallization is glacial acetic acid. The crude product is dissolved in a minimum amount of hot glacial acetic acid, and the solution is allowed to cool slowly to form high-purity crystals.

Characterization

The identity and purity of the synthesized trimeric this compound should be confirmed by spectroscopic methods.

Table 3: Spectroscopic Data for Trimeric this compound

| Technique | Solvent/Matrix | Peak Position(s) | Assignment |

| ¹H NMR | CDCl₃ (anhydrous) | ~2.07 ppm (singlet) | Acetate methyl protons |

| ¹³C NMR | Solid-state | ~180 ppm, ~24 ppm | Carbonyl and methyl carbons of acetate |

| FTIR | KBr pellet or Nujol mull | ~1605 cm⁻¹ (ν_as) | Asymmetric C=O stretch of bridging acetate |

| ~1432 cm⁻¹ (ν_s) | Symmetric C=O stretch of bridging acetate | ||

| ~1333 cm⁻¹ | CH₃ bending vibration |

Note: The presence of water in the NMR solvent can lead to the appearance of multiple signals due to hydrolysis products.[6] The FTIR stretching frequencies are characteristic of a bridging carboxylate group.[7][8]

Mandatory Visualizations

Molecular Structure

Caption: Ball-and-stick representation of the trimeric structure of this compound.

Synthetic Workflow

References

- 1. Palladium(II) acetate - Wikipedia [en.wikipedia.org]

- 2. The crystal structure of trimeric palladium(II) acetate - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. The crystal structure of trimeric palladium(II) acetate | Semantic Scholar [semanticscholar.org]

- 4. The crystal structure of trimeric palladium(II) acetate - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Non-trivial behavior of palladium(II) acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

A Technical Guide to Palladium (II) Acetate: Properties, Protocols, and Catalytic Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Palladium (II) acetate (B1210297) is a cornerstone catalyst in modern organic synthesis, prized for its efficiency and versatility in forming carbon-carbon and carbon-heteroatom bonds. This guide provides an in-depth overview of its chemical properties, detailed experimental protocols for its principal applications, and a visualization of the underlying catalytic cycles crucial for drug development and fine chemical synthesis.

Core Properties and Specifications

Palladium (II) acetate, a palladium salt of acetic acid, is a solid that appears as a yellow-brown to reddish-brown crystalline powder.[1] It is commonly used in its trimeric form, [Pd(OAc)₂]₃, which is soluble in many organic solvents such as benzene, toluene (B28343), chloroform, acetone, and acetonitrile, but has low solubility in water.[2][3]

The compound is a vital precursor for the in-situ generation of the active Pd(0) catalyst required for many cross-coupling reactions.[4][5] It is also a key component in the burgeoning field of C-H bond activation.[6][7]

Quantitative Data Summary

| Property | Value | References |

| CAS Number | 3375-31-3 | [4][8][9] |

| Molecular Formula | Pd(CH₃COO)₂ or C₄H₆O₄Pd | [4][10] |

| Molar Mass | 224.51 g/mol | [8][9] |

| Appearance | Yellow-brown to reddish-brown solid | [1][9][10] |

| Melting Point | ~205 °C (decomposes) | [1][8] |

| Solubility | Soluble in many organic solvents; low in water | [2][3][10][11] |

| Structure | Trimeric, [Pd(O₂CCH₃)₂]₃ | [2][3] |

Key Applications and Experimental Protocols

This compound is a versatile catalyst for a multitude of organic transformations, most notably the Heck and Suzuki-Miyaura cross-coupling reactions. These reactions are fundamental tools for the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[1][12]

The Heck Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[13]

Experimental Protocol: Synthesis of trans-4-Hydroxystilbene

This protocol details the reaction between 4-bromophenol (B116583) and styrene.

Reagents:

-

4-Bromophenol (1.5 g, 8.7 mmol)

-

Styrene (1.1 g, 10.8 mmol)

-

Palladium(II) acetate (0.020 g, 0.087 mmol)

-

Tri(o-tolyl)phosphine (0.16 g, 0.52 mmol)

-

Triethylamine (B128534) (10 mL)

-

1 M HCl (aq) (100 mL)

-

Diethyl ether

-

Sodium sulfate

-

Toluene

Procedure:

-

In a suitable reaction vessel, dissolve 4-bromophenol in triethylamine at room temperature.

-

Successively add styrene, tri(o-tolyl)phosphine, and palladium(II) acetate to the solution.

-

Stir the reaction mixture overnight at 100 °C under a nitrogen atmosphere.

-

After the reaction is complete, cool the mixture and add it to 1 M HCl (aq) at a temperature below 15 °C.

-

Add diethyl ether (100 mL) and stir for 10 minutes.

-

Transfer the mixture to a separatory funnel and partition the layers. Extract the aqueous phase with an additional portion of diethyl ether (50 mL).

-

Combine the organic layers, dry over sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Recrystallize the residue from toluene to yield pure trans-4-hydroxystilbene.

The Suzuki-Miyaura Coupling Reaction

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (boronic acid or ester) and an organohalide or triflate, forming a new carbon-carbon single bond.[9][10]

Experimental Protocol: Synthesis of an Unsymmetrical Biaryl [2]

This is a general procedure for the coupling of an aryl bromide with an aryl boronic acid.

Reagents:

-

Aryl bromide (1 equivalent)

-

Aryl boronic acid (1.2 equivalents)

-

Palladium(II) acetate (e.g., 3.6 mg for a small-scale reaction)

-

Triphenylphosphine (e.g., 12.8 mg)

-

1.2 M aqueous sodium carbonate solution (e.g., 5.25 mL)

-

Solvent (e.g., a suitable organic solvent like toluene or dioxane)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

Procedure:

-

To a round-bottom flask, add the aryl bromide, aryl boronic acid, and the chosen solvent.

-

To this solution, add palladium(II) acetate, triphenylphosphine, and the aqueous sodium carbonate solution.

-

Purge the stirring mixture with nitrogen for 30 seconds.

-

Fit the flask with a condenser and a nitrogen inlet (e.g., a balloon).

-

Stir the mixture for 15 minutes to allow for the dissolution of solids.

-

Heat the solution to reflux under a nitrogen atmosphere for approximately 1 hour, or until the reaction is complete (monitor by TLC).

-

Cool the reaction to room temperature and add water (e.g., 7 mL).

-

Dilute the mixture with ethyl acetate (e.g., 10 mL) and transfer to a separatory funnel.

-

Separate the layers and extract the aqueous layer again with ethyl acetate.

-

Combine the organic extracts and wash sequentially with 5% sodium carbonate solution and brine.

-

Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude biaryl product.

-

Purify the crude product by recrystallization or column chromatography.

Catalytic Cycles and Mechanisms

The efficacy of this compound in these reactions stems from its ability to be reduced in situ to a catalytically active Pd(0) species, which then enters the catalytic cycle.[4][5] Understanding these cycles is critical for reaction optimization and the development of novel synthetic methodologies.

Heck Reaction Catalytic Cycle

The cycle begins with the reduction of Pd(II) to Pd(0), which then undergoes oxidative addition with the aryl halide. This is followed by olefin insertion, β-hydride elimination to release the product, and reductive elimination to regenerate the Pd(0) catalyst.[5][14]

Suzuki-Miyaura Coupling Catalytic Cycle

Similar to the Heck reaction, the Suzuki-Miyaura coupling is initiated by the oxidative addition of an organohalide to a Pd(0) species. The key differentiating step is transmetalation, where the organic group from the organoboron reagent is transferred to the palladium center, followed by reductive elimination to form the new C-C bond and regenerate the catalyst.[4][10]

C-H Activation Logical Workflow

This compound is also a prominent catalyst in C-H activation, a field that aims to directly functionalize otherwise inert carbon-hydrogen bonds. The general mechanism often involves a concerted metalation-deprotonation (CMD) pathway, where the acetate ligand can act as an internal base to facilitate the C-H bond cleavage.[6][15]

References

- 1. Reusable Pd-PolyHIPE for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. home.sandiego.edu [home.sandiego.edu]

- 3. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Yoneda Labs [yonedalabs.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Pd(II)-Catalyzed C–H Activation/C–C Cross-Coupling Reactions: Versatility and Practicality - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. ocf.berkeley.edu [ocf.berkeley.edu]

- 10. m.youtube.com [m.youtube.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 13. Heck Reaction [organic-chemistry.org]

- 14. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]

- 15. BJOC - Cationic Pd(II)-catalyzed C–H activation/cross-coupling reactions at room temperature: synthetic and mechanistic studies [beilstein-journals.org]

The Lynchpin of Modern Synthesis: A Technical Guide to Palladium(II) Acetate as a Catalyst Precursor

For Researchers, Scientists, and Drug Development Professionals

Palladium(II) acetate (B1210297), a seemingly simple coordination compound, has established itself as one of the most versatile and indispensable catalyst precursors in modern organic chemistry. Its stability in air, solubility in a range of organic solvents, and reliable performance have made it a cornerstone of palladium-catalyzed cross-coupling reactions, which are fundamental to the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] This technical guide provides an in-depth exploration of the role of Palladium(II) acetate, detailing its activation into the catalytically active species, its function in key transformations, and practical experimental guidance.

From Precursor to Active Catalyst: The Critical Activation Step

Palladium(II) acetate, or Pd(OAc)₂, is a precatalyst, meaning it is not the active catalytic species itself. The vast majority of palladium-catalyzed cross-coupling reactions, such as the Heck, Suzuki, and Sonogashira reactions, rely on a Pd(0) complex to enter the catalytic cycle.[4][5] Therefore, the initial step in these reactions is the in situ reduction of the stable Pd(II) precursor to the active Pd(0) species.

This reduction can be accomplished through several pathways, often involving other reagents present in the reaction mixture:

-

Reduction by Phosphine (B1218219) Ligands: Tertiary phosphines, frequently used as supporting ligands to stabilize the palladium center and modulate its reactivity, can also serve as reducing agents.[4] The phosphine is oxidized (e.g., to a phosphine oxide) while the Pd(II) center is reduced to Pd(0).[6] The choice of phosphine is critical, as electron-rich and bulky phosphines can facilitate this reduction and promote the formation of the catalytically active monoligated Pd(0) species.[7][8]

-

Reduction by Amines or Bases: Amine bases, such as triethylamine (B128534), are commonly used in reactions like the Heck reaction and can also facilitate the reduction of Pd(II) to Pd(0).[4]

-

Reduction by Substrates or Solvents: In some cases, the organic substrate or even the solvent can act as the reducing agent, particularly at elevated temperatures.[1]

The general activation process involves the coordination of a reducing agent (often a ligand) to the Pd(II) center, followed by an intramolecular redox process that generates the Pd(0) complex, which is then ready to initiate the catalytic cycle.

Caption: General pathway for the in-situ reduction of Palladium(II) acetate to the active Pd(0) catalyst.

Core Applications in Cross-Coupling Chemistry

Once the active Pd(0) catalyst is formed, it facilitates a wide array of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. The fundamental mechanism involves a repeating sequence of oxidative addition, migratory insertion or transmetalation, and reductive elimination.

The Mizoroki-Heck Reaction

The Heck reaction is a cornerstone of C-C bond formation, coupling an unsaturated halide (or triflate) with an alkene.[4] Palladium(II) acetate is a preferred precatalyst for this transformation.[9] The reaction typically requires a base, such as triethylamine or potassium carbonate, to regenerate the Pd(0) catalyst in the final step.[4][10]

Caption: Catalytic cycle of the Mizoroki-Heck reaction.

| Entry | Aryl Halide | Alkene | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 4-Bromoacetophenone | Styrene (B11656) | 1.0 (Pd(OAc)₂) | K₂CO₃ | DMF/H₂O | 80 | 95 |

| 2 | Iodobenzene | Styrene | 1.0 (Pd(OAc)₂) | K₂CO₃ | H₂O/DMSO | 100 | 98 |

| 3 | 4-Bromophenol | Styrene | 1.0 (Pd(OAc)₂) | Et₃N | Et₃N | 100 | 57 |

| 4 | 3-Iodopyridine (B74083) | Phenylacetylene | 5.0 (Pd(OAc)₂) | NaOAc | DMF | 100 | - |

Data sourced from references[10][11][12][13]. Note: Entry 4 is a Sonogashira-type reaction but included for comparison of conditions.

Synthesis of trans-4-Styrylacetophenone: [10]

-

To a Schlenk tube, add Palladium(II) acetate (1.0 mol%), a suitable N-heterocyclic carbene ligand precursor (2 mol%), 4-bromoacetophenone (1.0 mmol), styrene (1.5 mmol), and potassium carbonate (K₂CO₃, 2.0 mmol).

-

Add a 1:1 mixture of DMF and water (6 mL).

-

Seal the tube and heat the mixture at 80 °C for 4 hours, monitoring by TLC or GC.

-

After completion, cool the reaction mixture to room temperature.

-

Extract the product with an ethyl acetate/hexane mixture (1:5).

-

Filter the organic layer through a pad of silica (B1680970) gel, washing thoroughly.

-

Concentrate the filtrate under reduced pressure and purify the residue by flash chromatography on silica gel to yield the final product.

The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organoboron species (like a boronic acid) with an organic halide or triflate.[14] This reaction is exceptionally versatile and tolerant of a wide range of functional groups, making it a favorite in pharmaceutical development.[3][15] Pd(OAc)₂ is a common and effective precatalyst.[16]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

| Entry | Aryl Halide | Boronic Acid | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Aryl Chloride | Arylboronic Acid | 1.0 (Pd(OAc)₂) | K₂CO₃ | EtOH/H₂O | 80 | High (unspecified) |

| 2 | Iodobenzene | Phenylboronic Acid | 0.3 (Pd(OAc)₂) | NaOAc | CH₃CN/H₂O | RT | High (unspecified) |

| 3 | Aryl Bromide | Phenylboronic Acid | 2.5 (Pd(OAc)₂) | - | EGME/H₂O | RT | >95 |

| 4 | Aryl Iodide | Arylboronic Acid | - (Pd(OAc)₂) | K₂HPO₄ | EtOH/H₂O | 60 | Moderate to Excellent |

Data sourced from references[3][15][17][18].

General Procedure for Aryl Bromide Coupling: [15]

-

In a reaction vessel, dissolve the aryl bromide (1.0 mmol) and the arylboronic acid (1.2 mmol) in ethanol (B145695) (EtOH).

-

Add an aqueous solution of a suitable base, such as potassium phosphate (B84403) (K₂HPO₄).

-

To this mixture, add Palladium(II) acetate (catalytic amount, e.g., 1-3 mol%). The reaction is often performed open to the air.

-

Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 60-80 °C) until the starting material is consumed (monitor by TLC or GC).

-

Upon completion, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography to obtain the desired biaryl compound.

The Sonogashira Coupling

The Sonogashira coupling forges a C-C bond between a terminal alkyne and an aryl or vinyl halide.[19] The reaction is unique among the common cross-coupling reactions as it typically requires a copper(I) co-catalyst in addition to the palladium catalyst.[20] However, copper-free variations have also been developed.[21] Pd(OAc)₂ serves effectively as the palladium precursor.[13][22]

Caption: Catalytic cycles of the copper-co-catalyzed Sonogashira coupling.

| Entry | Aryl Halide | Alkyne | Catalyst Loading (mol%) | Co-catalyst | Base/Additive | Solvent | Temp (°C) | Yield (%) |

| 1 | 3-Iodopyridine | 1-Phenyl-2-(trimethylsilyl)acetylene (B1583190) | 5.0 (Pd(OAc)₂) | None | NaOAc, n-Bu₄NCl | DMF | 100 | - |

| 2 | Iodobenzene | Phenylacetylene | 0.5 (Pd(OAc)₂) | - | - | Ionic Liquid | 55 | Good |

| 3 | Aryl Iodide | Terminal Alkyne | 0.5 (PdCl₂(PPh₃)₂) | CuI | Et₃N | Ionic Liquid | 55 | 72-99 |

Data sourced from references[13][22]. Note: Entry 3 uses a different Pd(II) precursor but illustrates typical conditions.

Synthesis of 3-(Phenylethynyl)pyridine: [13]

-

To a dry reaction vessel under an Argon atmosphere, add 3-iodopyridine (2.50 mmol), 1-phenyl-2-(trimethylsilyl)acetylene (5.00 mmol), Palladium(II) acetate (0.125 mmol, 5 mol%), tetra-n-butylammonium chloride (n-Bu₄NCl, 2.50 mmol), tri(o-tolyl)phosphine (0.25 mmol), and sodium acetate (NaOAc, 10.0 mmol).

-

Add dry N,N-Dimethylformamide (DMF, 50 mL).

-

Heat the reaction mixture in a microwave reactor for 15 minutes at 100 °C.

-

After cooling, pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography to yield the disubstituted acetylene.

Conclusion

Palladium(II) acetate's status as a premier catalyst precursor is well-earned. Its operational simplicity, stability, and effectiveness in generating the active Pd(0) species in situ have made it a workhorse in academic and industrial laboratories. A thorough understanding of its activation pathways and its role within the catalytic cycles of key reactions like the Heck, Suzuki-Miyaura, and Sonogashira couplings is essential for any researcher aiming to leverage the power of palladium catalysis for the efficient and elegant construction of complex molecules. The provided protocols and data serve as a starting point for the development and optimization of robust synthetic methodologies.

References

- 1. Palladium(II) acetate - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. ospt.osi.lv [ospt.osi.lv]

- 4. Heck reaction - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. Formation of XPhos-Ligated Palladium(0) Complexes and Reactivity in Oxidative Additions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. unife.it [unife.it]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 11. TCI Practical Example: Palladium(II) Acetate-catalyzed Heck Reaction | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 12. Pd(OAc)2 without added ligand as an active catalyst for Mizoroki–Heck reaction in aqueous media - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. mdpi.org [mdpi.org]

- 14. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

- 16. Yoneda Labs [yonedalabs.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Reusable Pd-PolyHIPE for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Sonogashira Coupling [organic-chemistry.org]

- 20. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Commercial Availability and Purity of Palladium (II) Acetate for Researchers and Drug Development Professionals

Introduction: Palladium (II) acetate (B1210297), a seemingly simple chemical compound, is a cornerstone catalyst in modern organic synthesis, particularly within the pharmaceutical industry. Its efficacy in a wide array of cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations, has made it an indispensable tool for the construction of complex molecular architectures inherent to many active pharmaceutical ingredients (APIs). However, the success and reproducibility of these sensitive catalytic transformations are intrinsically linked to the purity and quality of the palladium (II) acetate used. This technical guide provides an in-depth overview of the commercial availability of this compound, its purity specifications, and the analytical methodologies employed to ensure its quality for research and drug development applications.

Commercial Availability and Supplier Specifications

This compound is readily available from a multitude of chemical suppliers, catering to a wide range of needs from small-scale academic research to large-scale industrial manufacturing. The product is typically offered in various grades, with purity being the primary distinguishing factor. Below is a summary of commercially available this compound from prominent suppliers.

| Supplier | Product Name/Grade | Purity Specification | Form | Key Notes |

| Sigma-Aldrich | Palladium(II) acetate, 98%, reagent grade | 98% | Powder | Suitable for general synthetic applications. |

| Palladium(II) acetate, 99.98% trace metals basis | 99.98% (based on trace metal content) | Powder | High purity grade with low levels of metallic impurities, ideal for sensitive catalytic reactions. | |

| Thermo Fisher Scientific | Palladium(II) acetate, 99.9% (trace metal basis) | 99.9% (trace metal basis) | Powder | Total trace metal impurities are less than 1000 ppm. The palladium content is assayed to be between 46.9% and 48.5%.[1] |

| American Elements | Palladium(II) Acetate | Up to 99.999% (5N) | Crystalline | Offers ultra-high purity grades for demanding applications. Also available as a solution.[2] |

| Strem Chemicals | Palladium(II) acetate, min. 98% (99.9+%-Pd) | min. 98% overall purity, with 99.9+% purity with respect to palladium content. | Golden-brown crystals | Specifies high palladium content.[3] |

| Tokyo Chemical Industry (TCI) | Palladium(II) Acetate | >98.0% (by Titration) | Light yellow to brown powder/crystal | Provides a minimum purity as determined by chelatometric titration.[4] |

It is crucial for researchers to understand that purity specifications can be defined in different ways. "Trace metals basis" indicates the purity with respect to other metal contaminants, while overall purity assays (e.g., by titration) provide a measure of the this compound content itself. The presence of non-metallic impurities and different palladium species can also affect catalytic performance.

Common Impurities and Their Impact

Commercially available this compound is primarily a trimer, [Pd(OAc)₂]₃. However, the synthesis process can lead to the formation of impurities that may significantly alter its catalytic activity. The two most common and impactful impurities are:

-

Palladium Acetate Nitrite (B80452) (Pd₃(OAc)₅(NO₂)): This purple-colored impurity can form when nitric acid is used in the synthesis of this compound from palladium sponge.[2] The presence of the nitrite ligand can affect the catalyst's electronic properties and solubility, leading to inconsistent reaction outcomes.

-

Polymeric Palladium Acetate ([Pd(OAc)₂]n): This insoluble, polymeric form of this compound can also be present in commercial samples. Its low solubility can lead to heterogeneity in the reaction mixture and reduced catalytic activity.

The presence of these impurities can be a significant source of irreproducibility in catalytic reactions. Therefore, for sensitive applications, particularly in drug development where process control is paramount, the use of high-purity this compound with minimal levels of these contaminants is strongly recommended.

Quality Control and Analytical Methods for Purity Determination

A robust quality control (QC) process is essential to ensure the purity and consistency of this compound. Several analytical techniques are employed to characterize the material and quantify impurities.

Workflow for Quality Control of this compound

Caption: A typical workflow for the quality control of incoming this compound.

Experimental Protocols for Key Analytical Methods

1. Determination of Palladium Content by Atomic Absorption Spectrometry (AAS)

This method provides an accurate determination of the total palladium content in a sample.

-

Principle: The sample is digested to bring the palladium into solution as ions. This solution is then aspirated into a flame, and the absorption of light by the palladium atoms at a characteristic wavelength is measured. The absorbance is proportional to the concentration of palladium.

-

Methodology:

-

Sample Preparation: Accurately weigh approximately 100 mg of the this compound sample into a 250 mL volumetric flask.

-

Digestion: Add 10 mL of concentrated hydrochloric acid and gently heat the mixture to dissolve the sample.

-

Dilution: Allow the flask to cool to room temperature and dilute to the mark with 5 N hydrochloric acid.

-

Working Solution: Further dilute 5.0 mL of this stock solution to 100.0 mL with 5 N hydrochloric acid to obtain a working solution with a palladium concentration of approximately 10 ppm.

-

Instrumentation: Analyze the working solution using a flame atomic absorption spectrometer at a wavelength of 244.7 nm.

-

Quantification: Determine the palladium concentration by comparing the sample's absorbance to a calibration curve prepared from standard palladium solutions.[5][6]

-

2. Identification of Impurities by Infrared (IR) Spectroscopy

IR spectroscopy is a useful tool for detecting the presence of the palladium acetate nitrite impurity.

-

Principle: Different chemical bonds absorb infrared radiation at specific frequencies. The presence of a nitrite group will give rise to characteristic absorption bands that are absent in pure this compound.

-

Methodology:

-

Sample Preparation: Prepare a solid sample for analysis, typically as a KBr pellet or by using a diffuse reflectance accessory.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Analysis: The presence of a strong absorption band around 1385 cm⁻¹ is indicative of the N-O stretching vibration of a nitrite ligand, suggesting the presence of the Pd₃(OAc)₅(NO₂) impurity.

-

3. Purity Assessment by ¹H NMR Spectroscopy

Proton NMR spectroscopy can be used to assess the overall purity and detect soluble impurities.

-

Principle: The chemical environment of protons in a molecule influences their resonance frequency in a magnetic field. Pure trimeric this compound should exhibit a single sharp singlet for the acetate protons. The presence of impurities or decomposition products will result in additional peaks.

-

Methodology:

-

Sample Preparation: Dissolve a small amount of the this compound sample in a deuterated solvent, such as deuterated chloroform (B151607) (CDCl₃) or deuterated benzene (B151609) (C₆D₆). It is crucial to use anhydrous solvents to avoid hydrolysis of the palladium acetate.

-

Data Acquisition: Acquire the ¹H NMR spectrum.

-

Analysis: For pure this compound, a single peak for the acetate protons is expected. The presence of additional peaks in the acetate region or elsewhere in the spectrum indicates the presence of impurities. The integration of these peaks relative to the main acetate peak can provide a semi-quantitative measure of impurity levels.

-

Synthesis and Purification of High-Purity this compound

For applications demanding the highest purity, researchers may opt to synthesize or purify this compound in-house.

Synthetic Pathway for this compound

Caption: A simplified schematic of the synthesis and purification of this compound.

Experimental Protocol for Synthesis and Purification

-

Synthesis: A common laboratory-scale synthesis involves the reaction of palladium sponge with a mixture of acetic acid and a small amount of nitric acid.[2] The nitric acid acts as an oxidant to dissolve the palladium metal. The reaction is typically heated to facilitate the dissolution and formation of the acetate complex.

-

Purification: The primary impurity from the synthesis described above is palladium acetate nitrite. A highly effective method for removing this impurity is recrystallization.

-

Dissolve the crude this compound in hot glacial acetic acid.

-

The less soluble, pure trimeric this compound will crystallize upon cooling.

-

The more soluble palladium acetate nitrite impurity will remain in the mother liquor.

-

Filter the crystals, wash with a small amount of acetic acid, and dry under vacuum to yield high-purity, orange-brown crystals of this compound.

-

Conclusion

The commercial availability of this compound is extensive, with suppliers offering a range of purities to suit various applications. For researchers and professionals in drug development, a thorough understanding of the potential impurities and their impact on catalytic performance is critical for ensuring the robustness and reproducibility of synthetic processes. The implementation of rigorous quality control procedures, utilizing analytical techniques such as AAS, IR, and NMR spectroscopy, is essential for verifying the quality of this pivotal catalyst. By carefully selecting a reputable supplier and, when necessary, employing appropriate purification methods, scientists can harness the full potential of this compound in advancing the frontiers of pharmaceutical synthesis.

References

- 1. Palladium(II) Acetate [commonorganicchemistry.com]

- 2. Palladium(II) acetate - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. RU2333195C1 - Method for obtaining palladium acetate - Google Patents [patents.google.com]

- 5. orientjchem.org [orientjchem.org]

- 6. Simple, Sensitive, and Easy to use Method for Determination of Palladium Content in Palladium Acetate Using Flame Atomic Absorption Spectrophotometry – Oriental Journal of Chemistry [orientjchem.org]

A Technical Guide to the Safe Handling of Palladium (II) Acetate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety protocols and handling precautions required when working with Palladium (II) acetate (B1210297) (Pd(OAc)₂). Due to its reactivity and hazardous nature, strict adherence to these guidelines is essential to ensure personnel safety and environmental protection in a laboratory setting.

Hazard Identification and Classification

Palladium (II) acetate is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact. It is crucial to understand its classification under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Table 1: GHS Classification for this compound

| Hazard Class | Category | Hazard Statement | Signal Word |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage. | Danger |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction. | Danger |

| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life. | Danger |

| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects. | Danger |

Toxicological Information

While comprehensive toxicological data is not fully available for this compound, the existing information indicates potential for harm upon exposure. Skin contact may lead to inflammation, itching, scaling, or blistering.

Table 2: Acute Toxicity Data

| Route | Species | Value | Reference |

| Oral | Mouse | LD50 = 2100 mg/kg |

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is fundamental to its safe handling and storage.

Table 3: Physical and Chemical Properties of this compound

| Property | Value |

| Appearance | Reddish-brown or yellow crystalline powder. |

| Molecular Formula | C₄H₆O₄Pd |

| Molecular Weight | 224.51 g/mol |

| Melting Point | 205-224°C (decomposes). |

| Solubility | Insoluble in water. Soluble in glacial acetic acid, benzene, chloroform, dichloromethane, acetone, and acetonitrile. |

| Stability | Stable under recommended temperatures and pressures, but may be heat and light sensitive. |

Exposure Controls and Personal Protection

No official occupational exposure limits have been established by OSHA, NIOSH, or ACGIH. Therefore, stringent engineering controls and personal protective equipment (PPE) are mandatory to minimize any potential exposure.

Engineering Controls

-

Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is required for any procedure that may generate dust or fumes.

-

Eyewash Stations: Facilities must be equipped with readily accessible eyewash stations and safety showers.

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Wear chemical safety goggles or a full-face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.

-

Skin Protection:

-

Gloves: Wear chemically resistant gloves (e.g., nitrile rubber). Always inspect gloves for integrity before use.

-

Clothing: A flame-resistant lab coat, long pants, and closed-toe shoes are required.

-

-

Respiratory Protection: If dust generation is unavoidable, use a NIOSH/MSHA-approved respirator appropriate for the concentration and quantity of the substance at the specific workplace.

First Aid Measures

In the event of exposure, immediate action is critical.

Table 4: First Aid Procedures for this compound Exposure

| Exposure Route | First Aid Protocol |

| Inhalation | Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration or oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin with plenty of soap and water for at least 15 minutes. If skin irritation or a rash occurs, seek medical attention. |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Firefighting and Accidental Release Measures

Firefighting

This compound is not highly flammable, but it is often used with flammable organic solvents.

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.

-

Specific Hazards: During a fire, thermal decomposition can produce irritating and toxic gases, including carbon oxides and palladium oxides.

-

Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release

-

Minor Spills:

-

Ensure adequate ventilation and wear full PPE.

-

Avoid generating dust.

-

Carefully sweep or vacuum the spilled solid material.

-

Place the material into a suitable, sealed, and labeled container for hazardous waste disposal.

-

-

Major Spills:

-

Evacuate the area immediately.

-

Alert the appropriate emergency response team or institutional Environmental Health & Safety (EHS) department.

-

Prevent the spill from entering drains or waterways.

-

Handling, Storage, and Disposal

Safe Handling Workflow

The following diagram illustrates the logical workflow for safely handling this compound in a laboratory setting.

A Technical Guide to the Spectroscopic Data of Palladium (II) Acetate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic data for Palladium (II) acetate (B1210297) (Pd(OAc)₂), a pivotal catalyst in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral properties, along with the experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the structure of Palladium (II) acetate in solution. The chemical shifts are influenced by the solvent and the compound's trimeric nature in non-coordinating solvents.

1.1. Proton (¹H) NMR Data

The ¹H NMR spectrum of this compound is characterized by a singlet corresponding to the methyl protons of the acetate ligands.

| Chemical Shift (δ) | Solvent | Multiplicity | Assignment |

| ~2.1 ppm | CDCl₃ | Singlet | -CH₃ |

1.2. Carbon-13 (¹³C) NMR Data

The ¹³C NMR spectrum provides insight into the carbon environment of the acetate ligands.

| Chemical Shift (δ) | Solvent | Assignment |

| ~23 ppm | CDCl₃ | -CH₃ |

| ~178 ppm | CDCl₃ | -COO |

1.3. Experimental Protocol for NMR Spectroscopy

High-quality NMR spectra of this compound can be obtained using the following methodology:

-

Sample Preparation : Accurately weigh approximately 10-20 mg of this compound and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the use of a dry solvent, as moisture can affect the spectral quality.

-

Instrumentation : The data presented were acquired on a 400 MHz NMR spectrometer.[1]

-

Data Acquisition :

-

¹H NMR : Acquire the spectrum at ambient probe temperature. Reference the chemical shifts to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

¹³C NMR : Acquire the spectrum with proton decoupling. Reference the chemical shifts to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

-

Data Processing : Process the acquired Free Induction Decay (FID) with an appropriate window function and perform a Fourier transform to obtain the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the vibrational modes of the functional groups within this compound, particularly the carboxylate groups of the acetate ligands.

2.1. IR Absorption Data

The key vibrational frequencies for this compound are summarized below.

| Wavenumber (cm⁻¹) | Assignment |

| ~1605 cm⁻¹ | Asymmetric C=O stretching of the carboxylate group.[2][3] |

| ~1428-1432 cm⁻¹ | Symmetric C=O stretching of the carboxylate group.[3] |

| ~1335 cm⁻¹ | CH₃ bending vibration.[3] |

2.2. Experimental Protocol for IR Spectroscopy

The following procedure outlines the acquisition of IR data for solid-state this compound:

-

Sample Preparation :

-

KBr Pellet Method : Mix a small amount of this compound with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.[1][4]

-

Mull Technique : Grind a small amount of the sample with a mulling agent (e.g., Nujol) to create a thick paste, which is then spread between two salt plates (e.g., NaCl or KBr).[5]

-

-

Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer is used for data collection.[2]

-

Data Acquisition : Place the prepared sample in the spectrometer's sample holder and record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet or mulling agent should be recorded and subtracted from the sample spectrum.

-

Data Analysis : Identify and assign the characteristic absorption bands corresponding to the vibrational modes of the molecule.

Logical Workflow for Spectroscopic Analysis

The general workflow for the spectroscopic characterization of a chemical compound like this compound is illustrated below. This diagram outlines the key stages from sample handling to final data interpretation.

References

An In-depth Technical Guide to the Thermal Stability and Decomposition of Palladium (II) Acetate

For Researchers, Scientists, and Drug Development Professionals

Palladium (II) acetate (B1210297), a widely utilized catalyst and precursor in organic synthesis and materials science, exhibits complex thermal behavior that is critical to understand for its effective application and for the development of robust chemical processes. This guide provides a comprehensive overview of the thermal stability and decomposition pathways of palladium (II) acetate, presenting key quantitative data, detailed experimental protocols, and visual representations of the decomposition processes.

Thermal Decomposition Profile

The thermal decomposition of this compound is highly dependent on the surrounding atmosphere and the heating rate. In an inert atmosphere, such as nitrogen or argon, it primarily decomposes to metallic palladium.[1][2] In the presence of oxygen, the decomposition is an exothermic process that leads to the formation of metallic palladium, which is subsequently oxidized to palladium (II) oxide (PdO).[1][2][3]

A significant competing process at atmospheric pressure and in vacuum is the sublimation of the trimeric form of this compound, [Pd(OAc)₂)₃].[1][2] In a vacuum, the trimer has been observed to volatilize completely below 200°C.[1][2] The extent of sublimation and entrainment of palladium-containing species increases with the heating rate, leading to weight losses that can exceed the theoretical value for decomposition to the pure metal.[1][3]

The decomposition at atmospheric pressure generally occurs in the range of 200°C to 300°C, with the precise temperature being influenced by the heating rate.[1][2][3] Evolved gas analysis has identified acetic acid and carbon dioxide as the primary volatile byproducts of decomposition in a vacuum.[1]

Quantitative Decomposition Data

The following tables summarize the key quantitative data from thermogravimetric analysis (TGA), differential thermal analysis (DTA), and differential scanning calorimetry (DSC) studies on this compound.

Table 1: Decomposition Temperatures of this compound under Various Conditions

| Atmosphere | Heating Rate (°C/min) | Decomposition Onset (°C) | Peak Decomposition Temperature (°C) | Final Product |

| Nitrogen | 2 | ~200 | 211 | Palladium (Pd) |

| Nitrogen | 4 | ~210 | 222 | Palladium (Pd) |

| Nitrogen | 8 | ~220 | 232 | Palladium (Pd) |

| Nitrogen | 16 | ~230 | 246 | Palladium (Pd) |

| Nitrogen | 32 | ~240 | 267 | Palladium (Pd) |

| Nitrogen | 64 | ~250 | 283 | Palladium (Pd) |